N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
Description
N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features an indole ring, a morpholine ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c23-18(20-17-3-1-2-16-15(17)4-6-19-16)22-7-5-14(13-22)12-21-8-10-24-11-9-21/h1-4,6,14,19H,5,7-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBIPLQJHSLSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN2CCOCC2)C(=O)NC3=CC=CC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the introduction of the morpholine group and the pyrrolidine ring. Common reagents might include indole, morpholine, and various carboxylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This can include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrrolidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the indole or pyrrolidine rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic uses due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The indole ring is known for its ability to engage in π-π interactions, while the morpholine and pyrrolidine rings can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide: Similar structure but with a different substitution pattern on the indole ring.
N-(1H-indol-4-yl)-3-(piperidin-4-ylmethyl)pyrrolidine-1-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(1H-indol-4-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and ring systems, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
